molecular formula C6H14N2O B11761515 (2S)-2-amino-N,N-dimethylbutanamide

(2S)-2-amino-N,N-dimethylbutanamide

Cat. No.: B11761515
M. Wt: 130.19 g/mol
InChI Key: WRVUTVMOKGGDME-YFKPBYRVSA-N
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Description

(S)-2-Amino-N,N-dimethylbutanamide is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N,N-dimethylbutanamide typically involves the reaction of (S)-2-Aminobutanamide with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (S)-2-Amino-N,N-dimethylbutanamide may involve continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N,N-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a corresponding amide or carboxylic acid.

    Reduction: The major product is typically an amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted amides.

Scientific Research Applications

(S)-2-Amino-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N,N-dimethylbutanamide: The enantiomer of the compound, which may have different biological activities.

    2-Amino-N,N-dimethylpropanamide: A structurally similar compound with a shorter carbon chain.

    2-Amino-N,N-dimethylpentanamide: A structurally similar compound with a longer carbon chain.

Uniqueness

(S)-2-Amino-N,N-dimethylbutanamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research focused on enantioselective synthesis and chiral drug development.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2S)-2-amino-N,N-dimethylbutanamide

InChI

InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3/t5-/m0/s1

InChI Key

WRVUTVMOKGGDME-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C(=O)N(C)C)N

Canonical SMILES

CCC(C(=O)N(C)C)N

Origin of Product

United States

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